Lipophilicity: Trifluoroethyl vs. Isopropyl Substituents
The target compound exhibits a computed XLogP3 of 1.9, reflecting the balanced lipophilicity imparted by the trifluoroethyl group [1]. In contrast, the N4-unsubstituted parent (6-chloropyrimidine-4,5-diamine, CAS 4316-98-7) has an XLogP3-AA of only 0.1, indicating markedly lower membrane permeability potential [2]. The N4-isopropyl analog (CAS 18202-82-9) reports a LogP of 2.19, while the N4-ethyl analog (CAS 98140-03-5) shows a LogP of approximately 1.14 [3]. The trifluoroethyl group thus occupies an intermediate lipophilicity window—significantly more permeable than unsubstituted or ethyl variants, yet less lipophilic than the isopropyl congener—which is often favored for balancing passive permeability against metabolic clearance and aqueous solubility in oral drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3 or LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem CID 18334768) |
| Comparator Or Baseline | N4-unsubstituted parent: XLogP3-AA = 0.1 (PubChem CID 78010); N4-isopropyl analog: LogP = 2.19 (Chemsrc, CAS 18202-82-9); N4-ethyl analog: LogP ≈ 1.14 (ChemTradeHub, CAS 98140-03-5) |
| Quantified Difference | ΔXLogP3 = +1.8 vs. unsubstituted parent; ΔLogP = −0.29 vs. N4-isopropyl; ΔLogP ≈ +0.76 vs. N4-ethyl |
| Conditions | Computed values from PubChem XLogP3 algorithm and vendor-reported LogP (Chemsrc, ChemTradeHub) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, metabolic clearance, and off-target promiscuity; the trifluoroethyl-substituted compound's intermediate LogP enables medicinal chemists to access a permeability window not attainable with unsubstituted or purely alkyl N4 congeners.
- [1] PubChem Compound Summary, CID 18334768. XLogP3-AA: 1.9. View Source
- [2] PubChem Compound Summary, CID 78010 (6-Chloropyrimidine-4,5-diamine). XLogP3-AA: 0.1. View Source
- [3] ChemTradeHub, CAS 98140-03-5 (6-Chloro-N4-ethyl-4,5-pyrimidinediamine). LogP: 1.144. View Source
